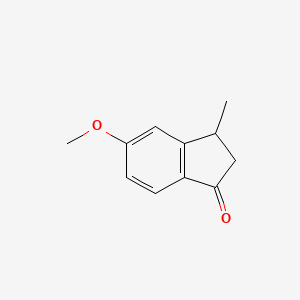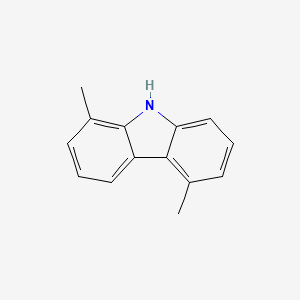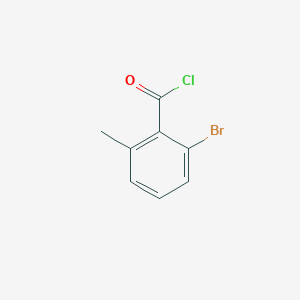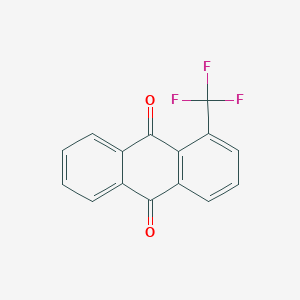
(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a trifluoromethyl group and a tetrahydronaphthalene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure is carried out using hydrogenation catalysts like palladium on carbon.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and specialized equipment for handling trifluoromethylating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
作用機序
The mechanism of action of (1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline: Another chiral amine with a trifluoromethyl group, used in similar applications.
2R-[(4-fluorophenyl)amino]-1R-(trifluoromethyl)-cyclohexanol: A compound with a similar trifluoromethyl group, used as a TRPA1 inhibitor.
Uniqueness
(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its tetrahydronaphthalene backbone, which provides a rigid and stable structure. This rigidity enhances its binding affinity to target proteins, making it a valuable compound in drug design and development.
特性
分子式 |
C12H14F3N |
|---|---|
分子量 |
229.24 g/mol |
IUPAC名 |
(1R)-7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H14F3N/c1-7-5-9-8(3-2-4-11(9)16)6-10(7)12(13,14)15/h5-6,11H,2-4,16H2,1H3/t11-/m1/s1 |
InChIキー |
XQZXVHBUGJPEFI-LLVKDONJSA-N |
異性体SMILES |
CC1=CC2=C(CCC[C@H]2N)C=C1C(F)(F)F |
正規SMILES |
CC1=CC2=C(CCCC2N)C=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



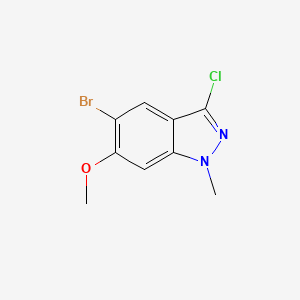
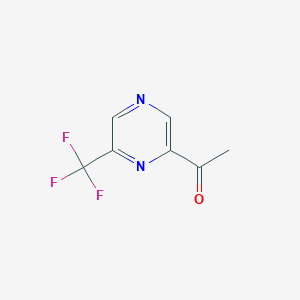
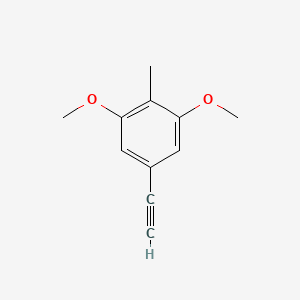
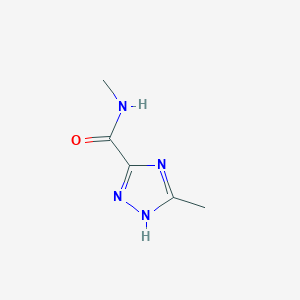
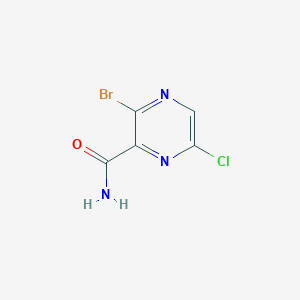
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
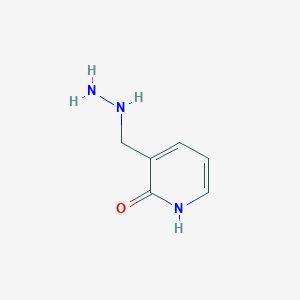
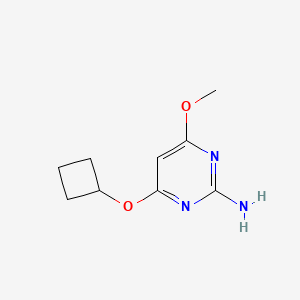
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)
